molecular formula C9H10FNO2 B1592292 Ethyl 4-Amino-3-fluorobenzoate CAS No. 73792-12-8

Ethyl 4-Amino-3-fluorobenzoate

Cat. No. B1592292
CAS RN: 73792-12-8
M. Wt: 183.18 g/mol
InChI Key: SPGMDXDPJKEDGC-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-3-fluorobenzoate is a chemical compound with the formula C₉H₁₀FNO₂ . It has a molecular weight of 183.18 g/mol . It is a type of chemical entity and a subclass of a chemical compound .


Synthesis Analysis

The synthesis of Ethyl 4-Amino-3-fluorobenzoate involves several steps. One method involves the use of 4-benzylbenzoic acid in dichloromethane, followed by the addition of oxalyl dichloride and a few drops of DMF at 0°C . The mixture is then stirred at room temperature for 3 hours. The solvents are removed to give a residue, which is dissolved in dichloromethane and added to the solution of triethylamine and Ethyl 4-Amino-3-fluorobenzoate in dichloromethane at 0°C . After stirring at room temperature for 48 hours, the mixture is washed with saturated sodium bicarbonate and 1 N HCl .


Molecular Structure Analysis

The molecular structure of Ethyl 4-Amino-3-fluorobenzoate consists of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The canonical SMILES structure is CCOC(=O)C1=CC(=C(C=C1)N)F .


Chemical Reactions Analysis

Ethyl 4-Amino-3-fluorobenzoate can undergo various chemical reactions. For instance, it can be involved in the N-arylation of 5-methoxyindole in the presence of 18-crown-6 using microwave-assisted technology .


Physical And Chemical Properties Analysis

Ethyl 4-Amino-3-fluorobenzoate has a number of physical and chemical properties. It has a molar refractivity of 46.89 and a topological polar surface area (TPSA) of 52.32 Ų . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 1.58 .

Scientific Research Applications

Radiochemical Synthesis and Protein Labeling

Ethyl 4-Amino-3-fluorobenzoate is utilized in the synthesis of radiochemical compounds like N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB). This compound is used for protein labeling, particularly in the labeling of Avastin (Bevacizumab) through [18F]fluorobenzoylation. The process involves efficient preparation, high radiochemical yields, and high radiochemical purities, indicating its potential for applications in medical imaging and diagnostics (Tang, Zeng, Yu, & Kabalka, 2008).

Synthesis of Antagonists in Medicinal Chemistry

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2,2-dimethylpentanoyl]piperidine-4-acetate, a derivative of Ethyl 4-Amino-3-fluorobenzoate, has been developed as a potent and orally active fibrinogen receptor antagonist. This compound, characterized by trisubstituted beta-amino acid residue, exhibits promising potential, especially for antithrombotic treatment in the acute phase (Hayashi et al., 1998).

Development of Quinoline Derivatives

In the field of biochemistry and medicine, Ethyl 4-Amino-3-fluorobenzoate is involved in the synthesis of quinoline derivatives, known for their efficiency as fluorophores. These derivatives are used in studying various biological systems, highlighting the importance of Ethyl 4-Amino-3-fluorobenzoate in the development of sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Antitumor Agents

It plays a role in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against cancer cells, specifically leukaemia HL-60 and liver cancer BEL-7402. This highlights its potential application in cancer treatment and drug development (Xiong et al., 2009).

Safety And Hazards

Ethyl 4-Amino-3-fluorobenzoate should be handled with care to avoid personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

The future directions for Ethyl 4-Amino-3-fluorobenzoate could involve its use in the synthesis of other compounds. For instance, the purified [18F]fluoride is used for solution phase nucleophilic labeling of ethyl [18F]4-fluorobenzoate .

properties

IUPAC Name

ethyl 4-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGMDXDPJKEDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608470
Record name Ethyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Amino-3-fluorobenzoate

CAS RN

73792-12-8
Record name Ethyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 15.0 g of 4-amino-3-fluorobenzoic acid 150 ml of anhydrous ethyl alcohol and 5 ml of boron trifluoride etherate is heated to reflux for 20 hours. Most of the solvent is then removed and 200 ml of water added and the mixture extracted with chloroform. The chloroform extract is washed with an aqueous solution of sodium bicarbonate dried over sodium sulfate and the solvent evaporated to yield an off-white solid which upon recrystallization from ethanolhexane yields ethyl 4-amino-3-fluorobenzoate as a white solid.
Quantity
150 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-Amino-3-fluorobenzoate
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Citations

For This Compound
3
Citations
AS TOMCUFCIK, DR SEEGER - The Journal of Organic …, 1961 - ACS Publications
XX' X X'I. HH V. Br H II. FH VI. Cl Cl III. FF VII. Br Cl IV. Cl H highly effective in prolonging the life span of mice with advanced leukemia (L1210). 3 In our labora-tories, these compounds …
Number of citations: 18 pubs.acs.org
J Gericke, J Ittensohn, J Mihály, S Alvarez, R Álvarez… - PloS one, 2013 - journals.plos.org
Endogenous retinoids like all-trans retinoic acid (ATRA) play important roles in skin homeostasis and skin-based immune responses. Moreover, retinoid signaling was found to be …
Number of citations: 66 journals.plos.org
J GERICKE - dea.lib.unideb.hu
Retinoids, which comprise endogenous and exogenous vitamin A derivatives, are essential for the regulation of several physiological processes of many organs, tissues, and cell types. …
Number of citations: 2 dea.lib.unideb.hu

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